molecular formula C15H22O4 B1263609 Ketopelenolide D

Ketopelenolide D

Cat. No.: B1263609
M. Wt: 266.33 g/mol
InChI Key: WGXCGTITYIOZAU-FBURBDLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketopelenolide A is a germacranolide-type sesquiterpene lactone isolated primarily from Artemisia absinthium (wormwood) . Its IUPAC name is (3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclododeca[b]furan-2,9-dione, with the molecular formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol . Key structural features include a 10-membered germacrane ring fused to a γ-lactone and a ketone group at C-3 . This compound exhibits moderate blood-brain barrier permeability (55%) and high oral bioavailability (61.43%), making it pharmacologically relevant .

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1S,4R,6R,9S,11R,14S)-4,9,14-trimethyl-5,12-dioxatricyclo[9.3.0.04,6]tetradecane-8,13-dione

InChI

InChI=1S/C15H22O4/c1-8-6-12-10(9(2)14(17)18-12)4-5-15(3)13(19-15)7-11(8)16/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13+,15+/m0/s1

InChI Key

WGXCGTITYIOZAU-FBURBDLBSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](CC[C@@]3([C@H](O3)CC1=O)C)[C@@H](C(=O)O2)C

Canonical SMILES

CC1CC2C(CCC3(C(O3)CC1=O)C)C(C(=O)O2)C

Synonyms

ketopelenolide D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketopelenolide A belongs to a family of germacranolide sesquiterpenes, including hydroxypelenolide, artabolide, and ketopelenolide B. Below is a detailed comparison:

2.1. Structural and Physicochemical Properties
Compound Key Structural Features Molecular Formula Source Biological Activities
Ketopelenolide A 10-membered germacrane ring; C-3 ketone; γ-lactone C₁₅H₂₂O₃ A. absinthium No polar auxin transport inhibition ; antimicrobial potential (indirect evidence) .
Hydroxypelenolide C-3 hydroxyl instead of ketone; α-methylene-γ-lactone C₁₅H₂₂O₃ A. absinthium Weak polar auxin transport inhibition (IC₅₀ >2.5 mg/plant) .
Artabolide Bicyclic structure with 10-membered ring and γ-lactone C₁₅H₂₀O₃ A. absinthium Potent polar auxin transport inhibition (50% inhibition at 2.5 mg/plant) .
Ketopelenolide B Structural isomer of A; double bond position differs C₁₅H₂₂O₃ A. absinthium Antiparasitic activity (84% inhibition of L. donovani; 100% inhibition of T. brucei) .
2.2. Functional and Pharmacological Differences
  • Polar Auxin Transport Inhibition: Artabolide is the most potent inhibitor due to its α-methylene-γ-lactone moiety, critical for binding to auxin transport proteins . Hydroxypelenolide shows weaker activity, suggesting hydroxylation at C-3 reduces efficacy . Ketopelenolide A/B: No activity, indicating ketone substitution disrupts target interaction .
  • Antiparasitic Activity: Ketopelenolide B derivatives exhibit strong activity against Leishmania donovani and Trypanosoma brucei . This is attributed to the conjugated lactone-ketone system enhancing cellular toxicity.
  • Structural-Activity Relationships: The α-methylene-γ-lactone moiety in artabolide and hydroxypelenolide is essential for bioactivity . Ketone groups (as in ketopelenolides) reduce polar auxin transport inhibition but enhance stability and membrane permeability, contributing to antiparasitic effects .
2.3. Pharmacokinetic Profiles
Parameter Ketopelenolide A Hydroxypelenolide Artabolide Ketopelenolide B
Human Intestinal Absorption 99.57% Not reported Not reported Not reported
Blood-Brain Barrier Penetration 55% Not reported Not reported Not reported
Oral Bioavailability 61.43% Not reported Not reported Not reported

Q & A

Q. What experimental design principles are critical for synthesizing and characterizing Ketopelenolide D?

this compound synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent purity, and catalyst ratios) to optimize yield and minimize byproducts. Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility is ensured by documenting detailed protocols, including deviations from established methods .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Initial validation should employ in vitro assays (e.g., enzyme inhibition or cell viability tests) with appropriate controls (positive/negative controls, solvent-only groups). Dose-response curves and IC50/EC50 calculations are essential to quantify potency. Replicate experiments (≥3 biological replicates) and statistical analysis (e.g., ANOVA with post-hoc tests) reduce variability. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .

Q. What analytical techniques are recommended for assessing this compound stability under physiological conditions?

Stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Use HPLC-MS to track degradation products over time. Accelerated stability testing (e.g., elevated temperatures) can predict shelf life. Data interpretation must differentiate between chemical degradation and matrix interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal studies) or assay endpoints. Conduct systematic reviews to identify confounding variables (e.g., off-target effects, pharmacokinetic differences). Use CRISPR/Cas9 gene editing or siRNA knockdown to validate target specificity. Meta-analyses of published datasets can clarify trends .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

SAR studies require synthesizing analogs with systematic modifications (e.g., functional group substitutions, stereochemical variations). Pair computational modeling (e.g., molecular docking or QSAR) with empirical data to predict bioactivity. Validate predictions using in vitro assays and correlate results with electronic/steric parameters .

Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound?

Discrepancies may stem from assay sensitivity (e.g., MTT vs. ATP-based assays) or cell-type-specific responses. Standardize protocols using guidelines like OECD TG 128. Perform comparative studies under identical conditions and report raw data (e.g., absorbance values) alongside normalized results. Consider batch-to-batch variability in compound purity .

Q. What methodological frameworks are suitable for studying this compound’s synergistic effects with other compounds?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Design experiments with fixed-ratio mixtures and include monotherapy controls. Transcriptomic or proteomic profiling can identify pathway-level interactions. Ensure statistical rigor by correcting for multiple comparisons (e.g., Bonferroni adjustment) .

Data Analysis & Reporting

Q. How can researchers ensure robust statistical analysis of this compound data?

Predefine statistical tests in the experimental design phase to avoid bias. Use tools like Prism or R for analysis, reporting exact p-values and effect sizes. For omics data, apply false discovery rate (FDR) corrections. Share raw datasets and code repositories (e.g., GitHub) to enhance transparency .

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Prioritize data that address knowledge gaps or challenge existing paradigms. Use reporting standards like ARRIVE for in vivo studies or MIAME for microarray data .

Ethical & Reproducibility Considerations

Q. How can researchers mitigate bias in this compound studies?

Implement blinding during data collection/analysis and randomize treatment groups. Use independent replication labs for critical findings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketopelenolide D
Reactant of Route 2
Ketopelenolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.